7-Methylnonadecane
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Overview
Description
7-Methylnonadecane is an organic compound with the molecular formula C20H42. It is a branched alkane with a methyl group attached to the seventh carbon of a nonadecane chain. This compound is part of the larger family of hydrocarbons and is characterized by its relatively high molecular weight and hydrophobic nature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylnonadecane typically involves the alkylation of nonadecane with a methylating agent. One common method is the Friedel-Crafts alkylation, where nonadecane reacts with a methyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the isomerization of linear alkanes. These processes are carried out in large-scale reactors under controlled temperatures and pressures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Methylnonadecane primarily undergoes reactions typical of alkanes, including:
Oxidation: It can be oxidized to form alcohols, aldehydes, or carboxylic acids under controlled conditions.
Reduction: Although already fully saturated, it can participate in hydrogenation reactions to remove any impurities.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or in the presence of radical initiators
Properties
CAS No. |
57160-74-4 |
---|---|
Molecular Formula |
C20H42 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
7-methylnonadecane |
InChI |
InChI=1S/C20H42/c1-4-6-8-10-11-12-13-14-15-17-19-20(3)18-16-9-7-5-2/h20H,4-19H2,1-3H3 |
InChI Key |
CLXWKBATWPHSQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C)CCCCCC |
Origin of Product |
United States |
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